

Application Notes: Cy3B NHS Ester for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3B NHS Ester
Cat. No.: B12384938

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Introduction to Cy3B NHS Ester in Advanced Imaging

Cy3B NHS Ester is a reactive fluorescent dye optimized for the labeling of biomolecules in super-resolution microscopy. As an improved version of the Cy3 dye, Cy3B exhibits significantly increased fluorescence quantum yield and photostability, making it a robust tool for advanced imaging techniques.^{[1][2][3]} This bright, water-soluble, and pH-insensitive dye (stable from pH 4 to 10) is ideal for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.^{[1][3][4]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the formation of a stable covalent amide bond with primary amino groups, such as the lysine residues in proteins.^{[5][6]}

The superior photophysical properties of Cy3B make it particularly well-suited for demanding applications like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, enabling the visualization of cellular structures with nanoscale resolution.^{[7][8]}

Key Applications in Super-Resolution Microscopy

dSTORM (direct Stochastic Optical Reconstruction Microscopy)

In dSTORM, Cy3B is often used as a photoswitchable fluorophore. While Alexa Fluor 647 or Cy5 are considered the top-performing dyes for single-color dSTORM due to their excellent blinking properties, Cy3B is a recommended and high-performing option for the red channel in

multi-color dSTORM imaging.[7][9] It can be paired with other fluorophores, such as Alexa Fluor 647, to achieve two-color super-resolution imaging.[10] The photoswitching of Cy3B can be induced and maintained with a 405 nm laser during imaging.[10]

STED (Stimulated Emission Depletion) Microscopy

STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation focus. An ideal STED fluorophore must be highly photostable and efficiently de-excited by the depletion laser.[8] Cy3B conjugates can be excited using 532 nm or 555 nm laser lines, and its fluorescence can be depleted for STED imaging.[1][3] Its brightness and photostability are advantageous for withstanding the high laser intensities used in STED.[1]

Quantitative Data: Photophysical Properties of Cy3B

For researchers to effectively integrate Cy3B into their super-resolution microscopy workflows, a clear understanding of its quantitative properties is essential. The following table summarizes the key photophysical characteristics of Cy3B.

Property	Value	Reference
Excitation Maximum (λ_{ex})	559-560 nm	[3][7][9]
Emission Maximum (λ_{em})	570-571 nm	[3][9]
Molar Extinction Coefficient (ϵ)	120,000 - 130,000 $\text{M}^{-1}\text{cm}^{-1}$	[3][7]
Molecular Weight	~657.21 g/mol	[3]
Recommended Laser Lines	532 nm, 555 nm	[1][3]
Recommended Filter Sets	TRITC (tetramethylrhodamine)	[1][3]

Experimental Protocols

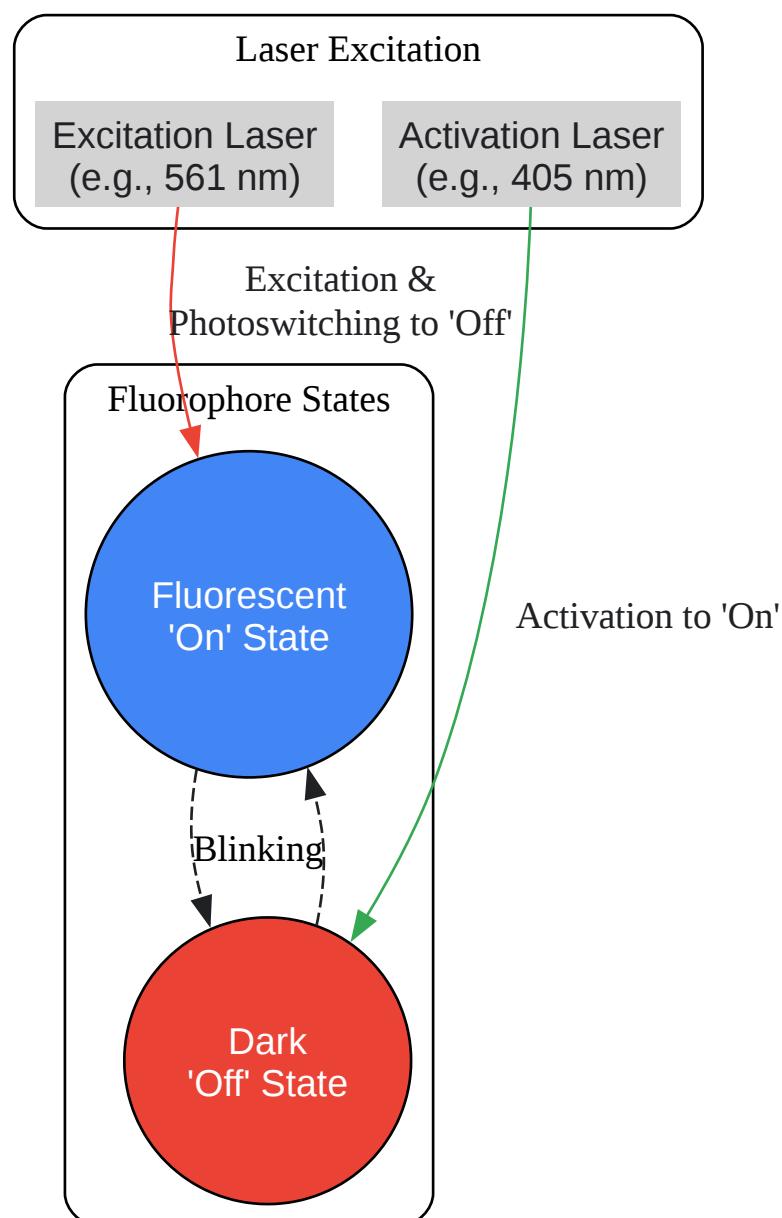
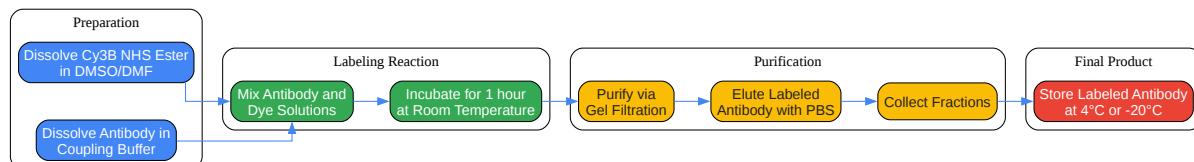
Protocol 1: Labeling IgG Antibodies with Cy3B NHS Ester

This protocol provides a general procedure for labeling Immunoglobulin G (IgG) antibodies with **Cy3B NHS Ester**. Optimization may be required for other proteins based on their specific properties.[5][11]

Materials Required

Reagent/Material	Specifications
IgG Antibody	1-10 mg/mL in a buffer free of primary amines (e.g., PBS)
Cy3B NHS Ester	Solid, stored at -20°C
Anhydrous DMSO or DMF	High quality, amine-free
1 M Sodium Bicarbonate (NaHCO ₃) Buffer	pH 8.3-8.5
Gel Filtration Column (e.g., Sephadex G-25)	For purification of the labeled antibody
Phosphate-Buffered Saline (PBS)	pH 7.2-7.4, for elution

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Notes: Cy3B NHS Ester for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12384938#using-cy3b-nhs-ester-in-super-resolution-microscopy>]

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